In-Depth Technical Guide: tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS 887587-25-9)
In-Depth Technical Guide: tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS 887587-25-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a plausible synthesis pathway with a detailed experimental protocol, and discusses its significant applications in the development of novel therapeutics, particularly as a component of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
Tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a chiral synthetic building block valued for its unique structural features that are beneficial in drug design. The presence of a cyclopropylamine moiety and a Boc-protected pyrrolidine ring makes it a versatile intermediate in the synthesis of complex molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 887587-25-9 | Commercial Suppliers |
| Molecular Formula | C₁₂H₂₂N₂O₂ | Commercial Suppliers |
| Molecular Weight | 226.32 g/mol | Commercial Suppliers |
| IUPAC Name | tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | Commercial Suppliers |
| Synonyms | 1-Boc-3-(cyclopropylamino)pyrrolidine | Commercial Suppliers |
| Predicted Boiling Point | 311.8 ± 35.0 °C | [1] |
| Predicted Density | 1.08 g/cm³ | [1] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1] |
Synthesis
While a specific, publicly available, step-by-step synthesis protocol for tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is not readily found in the searched literature, a highly plausible and commonly employed method is through the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. This synthetic strategy is a standard and efficient method for forming secondary amines.
Proposed Synthetic Pathway: Reductive Amination
The synthesis can be envisioned as a two-step process: the formation of an intermediate imine from the ketone and amine, followed by in-situ reduction to the desired secondary amine.
Caption: Proposed synthesis of tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for reductive amination and should be optimized for specific laboratory conditions.
Materials:
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tert-Butyl 3-oxopyrrolidine-1-carboxylate
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Cyclopropylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and magnetic stirrer
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) is added cyclopropylamine (1.2 eq).
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The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
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Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the stirring solution.
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The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
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Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The layers are separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the desired tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.
Analytical Data
Table 2: Expected Analytical Data
| Analysis Type | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the pyrrolidine ring protons, and the cyclopropyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine and cyclopropyl rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 227.18). |
Applications in Drug Discovery
Tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a valuable building block in drug discovery, primarily due to its utility in constructing more complex molecules with desirable pharmacological properties.
Intermediate for Protease Inhibitors
The pyrrolidine scaffold is a common feature in many biologically active compounds, including protease inhibitors. The specific stereochemistry of this chiral intermediate can be crucial for achieving high-affinity binding to the active site of target proteases, which are implicated in various diseases, including viral infections and cancer.
Building Block for PROTACs
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.
Caption: General workflow for incorporating the building block into a PROTAC.
The secondary amine of the deprotected pyrrolidine can serve as a versatile attachment point for a linker, which in turn is connected to ligands for a target protein and an E3 ligase. The structural rigidity and specific vector of the pyrrolidine ring can be advantageous in optimizing the spatial orientation of the two ligands in the final PROTAC molecule, which is critical for efficient ternary complex formation and subsequent protein degradation.
Safety Information
A specific Safety Data Sheet (SDS) for tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS 887587-25-9) is not widely available. However, based on the GHS information provided by some suppliers and the general nature of similar chemical compounds, the following hazards should be considered.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation, ingestion, and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
This technical guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive and compound-specific Safety Data Sheet.
